molecular formula C23H25N3O3 B2736095 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,5-dimethylphenyl)oxamide CAS No. 898447-49-9

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,5-dimethylphenyl)oxamide

Cat. No. B2736095
M. Wt: 391.471
InChI Key: PSPYSLGSAZVTNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,5-dimethylphenyl)oxamide is a useful research compound. Its molecular formula is C23H25N3O3 and its molecular weight is 391.471. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Natural Products and Drug Derivatives

  • Synthesis of Cytotoxic Natural Products: A study demonstrated the use of cyclopropanols in the synthesis of γ-carbonyl quinones, which were further applied to create cytotoxic natural products like evelynin, highlighting the potential of such compounds in drug synthesis and natural product isolation (Ilangovan, Saravanakumar, & Malayappasamy, 2013).

Antimicrobial and Antitubercular Applications

  • Antitubercular Evaluation: Novel aryl and heteroaryl tethered pyridines and dihydro-6H-quinolin-5-ones were synthesized and showed significant in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv, suggesting potential applications in developing antitubercular agents (Kantevari, Patpi, Addla, Putapatri, Sridhar, Yogeeswari, & Sriram, 2011).

Corrosion Inhibition

  • Corrosion Inhibitors for Carbon Steel: Heterocyclic Schiff bases derived from quinoline compounds have been studied as corrosion inhibitors for carbon steel in acidic solutions, offering insights into protective coatings and industrial applications (Benmahammed, Douadi, Issaadi, Al-Noaimi, & Chafaa, 2020).

Antioxidant, Anti-inflammatory, and Antimicrobial Activities

  • Biological Activity Evaluation: Azoimine quinoline derivatives were synthesized and assessed for their antioxidant, anti-inflammatory, antimicrobial activities, and DNA/BSA binding, indicating the broad potential of quinoline derivatives in biomedical research (Douadi, Chafaa, Douadi, Al-Noaimi, & Kaabi, 2020).

Novel Compound Synthesis

  • Synthesis of Spiro[cyclopropane-1,3'-oxindole] Derivatives: Research on the synthesis of novel spiro and cyclopropa[c]quinoline derivatives highlights the versatility of cyclopropane and quinoline structures in creating complex molecules for further pharmacological exploration (Yong, Ung, Pyne, Skelton, & White, 2007).

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,5-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-14-5-6-15(2)19(12-14)25-22(28)21(27)24-18-10-9-16-4-3-11-26(20(16)13-18)23(29)17-7-8-17/h5-6,9-10,12-13,17H,3-4,7-8,11H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPYSLGSAZVTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,5-dimethylphenyl)oxamide

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